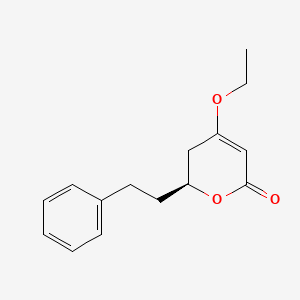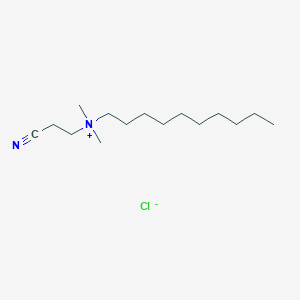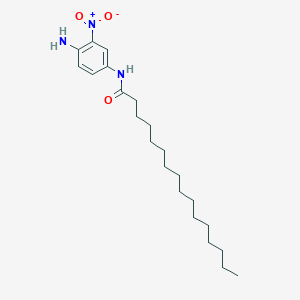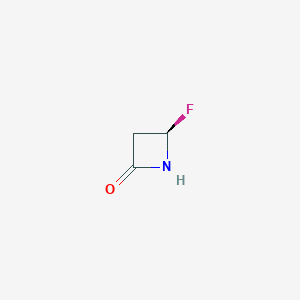
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- is a heterocyclic compound that belongs to the family of thioxanthones. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular structure consists of a thioxanthone core with a hydroxy group at the 1-position and a methyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC) catalysts. The reaction involves the replacement of a halogen group with an aroyl group, followed by cyclization to form the thioxanthone core .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioxanthene derivatives, and various substituted thioxanthones, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the development of advanced materials and coatings.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator by absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9H-Xanthen-9-one, 1-hydroxy-: Similar structure but lacks the sulfur atom present in thioxanthones.
2-Hydroxy-9H-thioxanthen-9-one: Similar structure with a hydroxy group at the 2-position instead of the 1-position.
3-Hydroxyxanthone: Similar structure but with a different substitution pattern on the xanthone core.
Uniqueness
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the thioxanthone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
583826-13-5 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-hydroxy-3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10O2S/c1-8-6-10(15)13-12(7-8)17-11-5-3-2-4-9(11)14(13)16/h2-7,15H,1H3 |
Clave InChI |
FCOPOAMRCSFFOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


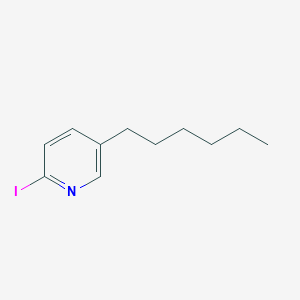
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
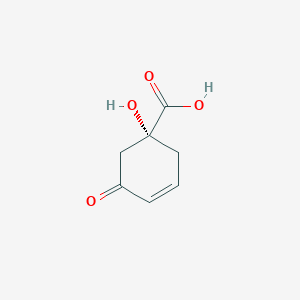
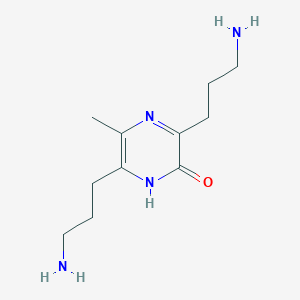
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
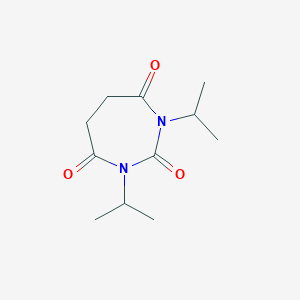
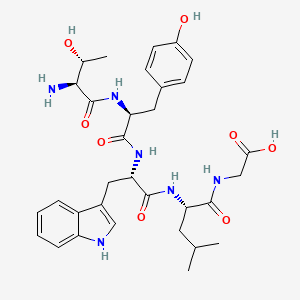
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
